molecular formula C29H48O5 B077147 {5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid CAS No. 10473-42-4

{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid

Cat. No. B077147
CAS RN: 10473-42-4
M. Wt: 476.7 g/mol
InChI Key: GFTWFYLFSOGAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid is a synthetic compound that has been of great interest to researchers due to its potential applications in scientific research. This compound belongs to the class of cyclohexanone derivatives and has been synthesized using various methods. The purpose of

Mechanism Of Action

The mechanism of action of {5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It may also act by reducing the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.

Biochemical And Physiological Effects

{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce pain in animal models. Additionally, it has been shown to have neuroprotective effects, as it has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.

Advantages And Limitations For Lab Experiments

One of the advantages of {5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid is its potential use as an anti-inflammatory and analgesic agent. It may also have potential use in the treatment of neurological disorders. However, one of the limitations of this compound is its relatively high cost and limited availability. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of {5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an anti-inflammatory and analgesic agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of {5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid has been achieved using different methods. One of the most common methods is the reaction of cyclohexanone with methylamine, followed by acetylation and reduction with sodium borohydride. This method yields the desired compound in good yields and high purity. Other methods include the use of Grignard reagents, Friedel-Crafts acylation, and the Stobbe condensation reaction.

Scientific Research Applications

{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid has been used in scientific research for various purposes. It has been investigated as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential analgesic agent, as it has been shown to reduce pain in animal models. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

10473-42-4

Product Name

{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid

Molecular Formula

C29H48O5

Molecular Weight

476.7 g/mol

IUPAC Name

2-[5-(4-acetyloxy-1-methyl-2-oxocyclohexyl)-7a-methyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetic acid

InChI

InChI=1S/C29H48O5/c1-18(2)8-7-9-19(3)23-10-11-24-22(17-27(32)33)25(13-15-28(23,24)5)29(6)14-12-21(16-26(29)31)34-20(4)30/h18-19,21-25H,7-17H2,1-6H3,(H,32,33)

InChI Key

GFTWFYLFSOGAEP-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC(C2CC(=O)O)C3(CCC(CC3=O)OC(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC(C2CC(=O)O)C3(CCC(CC3=O)OC(=O)C)C)C

Other CAS RN

10473-42-4

synonyms

3β-Acetyloxy-5-oxo-5,6-secocholestan-6-oic acid

Origin of Product

United States

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